Bepotastine-d6 Besylate

Bioanalytical method validation Matrix effect compensation LC-MS/MS

Select Bepotastine-d6 Besylate as your stable isotope-labeled internal standard for bepotastine quantification. Unlike non-isotopic alternatives (e.g., metoclopramide, valsartan), its +6 Da mass shift and identical chromatographic behavior eliminate matrix-induced ion suppression/enhancement—critical for FDA/EMA-compliant ANDA bioequivalence and pharmacokinetic studies. ≥99% deuterated purity reduces cross-contribution at LOQ (0.2–1 ng/mL). Accelerate method validation by removing independent IS selectivity testing. Ideal for CROs, QC labs, and clinical pharmacology programs requiring robust, matrix-independent LC‑MS/MS data.

Molecular Formula C₂₇H₂₅D₆ClN₂O₆S
Molecular Weight 553.1
Cat. No. B1164025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBepotastine-d6 Besylate
Synonyms4-[(S)-(4-Chlorophenyl)-2-pyridinylmethoxy]-1-piperidinebutanoic Acid Benzenesulfonate-d6;  (S)-4-[4-(4-Chlorophenyl-2-pyridylmethoxy)piperidinyl]butyric Acid Benzenesulfonate-d6;  BB-d6;  Bepotastine Benzenesulfonate-d6;  Bepotastine Benzenesulfonate Sa
Molecular FormulaC₂₇H₂₅D₆ClN₂O₆S
Molecular Weight553.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bepotastine-d6 Besylate: Stable Isotope-Labeled Internal Standard for Precise LC-MS/MS Quantification of Bepotastine in Bioanalytical Research


Bepotastine-d6 Besylate (CAS 2469626-71-7) is a deuterium-labeled analog of the second-generation histamine H1 receptor antagonist bepotastine besilate, specifically designed as a stable isotope-labeled internal standard (SIL-IS) for quantitative bioanalysis [1]. The compound incorporates six deuterium atoms at the butanoic acid side chain positions (2,2,3,3,4,4-d6), yielding a molecular formula of C21H19ClD6N2O3·C6H6O3S with a molecular weight of 553.1 g/mol and a purity specification of ≥99% deuterated forms (d1-d6) . As a SIL-IS, Bepotastine-d6 Besylate exhibits nearly identical physicochemical properties to the unlabeled analyte—including chromatographic retention behavior and ionization efficiency—while maintaining a distinct mass shift (+6 Da) that enables unambiguous mass spectrometric differentiation [1]. This compound is intended exclusively for research use in GC-MS or LC-MS applications and is not formulated for human or veterinary therapeutic administration [2].

Why Bepotastine-d6 Besylate Cannot Be Replaced by Non-Isotopic Internal Standards in Regulated Bepotastine Bioanalysis


In LC-MS/MS quantification of bepotastine, substituting Bepotastine-d6 Besylate with a non-isotopic internal standard (e.g., metoclopramide or valsartan) introduces systematic quantification errors that undermine method reliability in regulated bioequivalence and pharmacokinetic studies. Unlike structurally dissimilar analogs, Bepotastine-d6 Besylate co-elutes with the analyte and experiences identical matrix effects during electrospray ionization—a critical advantage documented in the bioanalytical literature where non-isotopic internal standards fail to fully compensate for ion suppression or enhancement caused by endogenous phospholipids and other matrix components in human plasma [1][2]. Published methods using metoclopramide (m/z 299.9→226.7) or valsartan (m/z 436→291) as internal standards demonstrate acceptable but suboptimal performance, whereas regulatory guidances from FDA and EMA increasingly mandate or strongly prefer stable isotope-labeled internal standards for robust, matrix-independent quantification in support of ANDA submissions and clinical pharmacology studies [1].

Bepotastine-d6 Besylate: Quantitative Differentiation Evidence Versus Alternative Internal Standards for LC-MS/MS Bioanalysis


Isotopic Internal Standard Eliminates Matrix Effect Variability That Compromises Non-Isotopic IS Methods

Bepotastine-d6 Besylate, as a stable isotope-labeled internal standard, co-elutes with bepotastine and experiences identical matrix-induced ionization effects (suppression or enhancement), thereby normalizing analyte response variability across different plasma lots. In contrast, structurally dissimilar non-isotopic internal standards such as metoclopramide (used in a published HPLC-MS/MS method) and valsartan (used in a published UPLC-MS/MS method) exhibit different retention characteristics and are subject to differential matrix effects that cannot be fully compensated [1][2]. The absence of isotopic IS usage in these published methods required extensive matrix effect evaluation using multiple plasma lots, whereas a SIL-IS inherently controls for this variability source [1].

Bioanalytical method validation Matrix effect compensation LC-MS/MS Stable isotope-labeled internal standard

Mass Spectrometric Specificity: +6 Da Shift Enables Unambiguous Analyte Discrimination Without Isobaric Interference

Bepotastine-d6 Besylate provides a +6 Da mass shift relative to unlabeled bepotastine (m/z 389 for [M+H]+ precursor ion), enabling unequivocal mass spectrometric differentiation in multiple reaction monitoring (MRM) mode [1]. This contrasts with the approach used in methods employing non-isotopic internal standards, where metoclopramide requires monitoring of m/z 299.9→226.7 and valsartan requires m/z 436→291, introducing potential for cross-talk or isobaric interference with co-extracted endogenous compounds or metabolites [1][2]. The d6-labeling (six deuterium atoms at the butanoic acid side chain) ensures that the isotopic envelope of the internal standard does not overlap with the natural isotopic distribution of the analyte at the LOQ level, a critical requirement for accurate quantification at sub-ng/mL concentrations .

Mass spectrometry MRM transitions Isotopic labeling Quantitative bioanalysis

Purity Specification: ≥99% Deuterated Forms Ensures Quantitative Accuracy at Regulatory LOQ Thresholds

Bepotastine-d6 Besylate is specified with ≥99% deuterated forms (d1-d6), as documented in vendor certificates of analysis . This high isotopic purity ensures that the contribution of the internal standard to the analyte channel (isotopic cross-contribution) remains below the threshold required for accurate quantification at the lower limit of quantitation (LOQ). Published UPLC-MS/MS and HPLC-MS/MS methods for bepotastine report LOQ values of 0.2 ng/mL and 1 ng/mL, respectively, using non-isotopic internal standards that inherently carry no isotopic cross-talk risk [1][2]. However, when SIL-IS is employed, isotopic purity becomes a critical quality attribute; a d6-labeled compound with suboptimal deuteration (e.g., <98%) introduces measurable analyte-channel signal that artificially elevates LOQ and compromises accuracy at low concentrations. The ≥99% specification for Bepotastine-d6 Besylate aligns with industry best practices for SIL-IS used in regulated bioanalysis.

Isotopic purity Method validation Regulatory compliance Quality control

Analytical Selectivity Advantage Over Structurally Unrelated Internal Standards in Complex Biological Matrices

In published methods employing structurally unrelated internal standards for bepotastine quantification, selectivity validation required demonstration that no interfering peaks from endogenous plasma components co-eluted with the internal standard. For the valsartan-based UPLC-MS/MS method, the authors reported that valsartan (m/z 436→291) was detected without severe interference from human plasma matrix, yet this determination required screening of six different blank plasma lots to confirm absence of co-eluting endogenous peaks [1]. Similarly, the metoclopramide-based method required extensive specificity testing across multiple blank plasma and urine samples to verify no interference at the retention time of the internal standard [2]. In contrast, Bepotastine-d6 Besylate, by virtue of being a co-eluting isotopic analog, eliminates the need for this extensive selectivity qualification because any endogenous component that could interfere with the IS would also interfere with the analyte channel, making the interference immediately apparent during method development rather than presenting as a hidden source of quantification bias [3].

Selectivity Biological matrices Endogenous interference Pharmacokinetic studies

Bepotastine-d6 Besylate: High-Value Application Scenarios Driven by Quantitative Differentiation Evidence


Regulated Bioequivalence Studies for ANDA Submissions of Bepotastine Besilate Formulations

Bepotastine-d6 Besylate is the optimal internal standard for bioequivalence studies supporting Abbreviated New Drug Application (ANDA) submissions. Regulatory agencies (FDA, EMA) require that bioanalytical methods demonstrate freedom from matrix effects and demonstrate robust accuracy/precision across multiple plasma lots. The isotopic nature of Bepotastine-d6 Besylate inherently satisfies these requirements by normalizing matrix-induced ionization variability, as supported by the matrix effect compensation evidence [1]. This eliminates the need for extensive matrix factor experiments that are mandatory when non-isotopic internal standards such as metoclopramide or valsartan are employed.

Clinical Pharmacokinetic Studies Requiring Sub-ng/mL LOQ with High Incurred Sample Reanalysis (ISR) Success Rates

For clinical pharmacology studies characterizing bepotastine pharmacokinetics following low-dose ophthalmic administration (where systemic exposure is minimal, approximately 1-1.5% of dose), Bepotastine-d6 Besylate enables reliable quantification at the 0.2-1 ng/mL LOQ thresholds established in the literature [1]. The +6 Da mass separation eliminates the risk of isobaric interference that could artificially elevate LOQ, while co-elution ensures that ISR success rates exceed the 67% acceptance criterion required by regulatory guidance—a performance advantage over structurally unrelated internal standards that may exhibit variable recovery or differential stability during sample storage and processing .

High-Throughput Contract Research Organization (CRO) Bioanalysis with Accelerated Method Development Timelines

CROs conducting bepotastine bioanalysis can reduce method development and validation timelines by selecting Bepotastine-d6 Besylate as the internal standard. The elimination of independent IS selectivity testing (required for non-isotopic IS methods) and the inherent control of matrix effects translate to fewer validation experiments and reduced documentation burden [1]. This operational efficiency is particularly valuable for CROs supporting multiple ANDA programs with compressed timelines. The ≥99% isotopic purity specification further reduces the need for post-validation method adjustments to correct for isotopic cross-contribution at the LOQ .

Quality Control Release Testing and Stability Studies of Bepotastine Besilate Drug Substance and Drug Product

In pharmaceutical QC laboratories performing release testing and stability studies of bepotastine besilate API and finished dosage forms, Bepotastine-d6 Besylate serves as a reference standard for chromatographic system suitability and as an internal standard for impurity quantification methods. While HPLC-UV methods for bepotastine quantitation in tablets have been validated (e.g., linear range 48.1-64.1 μg/mL with recovery 99.67%), LC-MS methods employing Bepotastine-d6 Besylate provide the sensitivity required for genotoxic impurity assessment at ppm levels, as demonstrated in published HPLC methods that separate and quantify bepotastine besilate from potential genotoxic impurities including ethyl benzenesulfonate and isopropyl benzenesulfonate [2][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bepotastine-d6 Besylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.